Dodecylzinc(II) chloride
Description
Dodecylzinc(II) chloride is an organozinc compound with the general formula Zn(C₁₂H₂₅)Cl₂, where a zinc(II) center is coordinated to a dodecyl alkyl chain and two chloride ligands. Organozinc compounds are pivotal in organic synthesis, catalysis, and materials science due to their unique reactivity, such as nucleophilic alkylation and transmetalation capabilities .
Properties
CAS No. |
56354-95-1 |
|---|---|
Molecular Formula |
C12H25ClZn |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
chlorozinc(1+);dodecane |
InChI |
InChI=1S/C12H25.ClH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PGTXZCHSFQDRLJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylzinc(II) chloride can be synthesized through the reaction of dodecylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{MgBr} + \text{ZnCl}2 \rightarrow \text{C}{12}\text{H}_{25}\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process involves the careful addition of dodecylmagnesium bromide to a solution of zinc chloride under an inert atmosphere, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Cross-Coupling Reactions
Dodecylzinc(II) chloride participates in transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon bonds with organic halides. These reactions are pivotal in pharmaceutical and materials science applications.
Key Findings :
-
Palladium-catalyzed Negishi coupling achieves high yields (up to 92%) with aryl bromides .
-
Reactions with alkyl iodides proceed at ambient temperatures but require prolonged reaction times (12–24 hours).
Nucleophilic Addition Reactions
The dodecylzinc moiety acts as a nucleophile, attacking electrophilic centers in carbonyl compounds and epoxides.
| Substrate | Product | Conditions | Stereoselectivity | Reference |
|---|---|---|---|---|
| Aldehydes (R–CHO) | Secondary Alcohols | –78°C, THF | Moderate (∼70:30) | |
| Epoxides | Alkanols | RT, Ether, 6–12 hours | Low |
Mechanistic Insight :
-
Nucleophilic attack follows a concerted SN2-like pathway for epoxides, while aldehydes undergo polar addition via a six-membered transition state.
Transmetalation Reactions
This compound exchanges ligands with other metals, enabling the synthesis of complex organometallic species.
| Reagent | Product | Application | Reference |
|---|---|---|---|
| CuCN·2LiCl | Dodecylcopper(I) Species | Conjugate Additions | |
| Pd(PPh₃)₄ | Pd–Zn Complexes | Catalytic Cross-Coupling |
Example :
This reaction is critical for generating copper intermediates used in asymmetric synthesis .
Hydrolysis and Protonolysis
Controlled hydrolysis yields alkanes or zinc oxides, depending on reaction conditions.
| Reagent | Product | Conditions | Byproduct | Reference |
|---|---|---|---|---|
| H₂O (Protonolysis) | Dodecane (C₁₂H₂₆) | Acidic, RT | Zn(OH)Cl | |
| H₂O (Hydrolysis) | ZnO Nanoparticles | Basic, 80°C | HCl |
Applications :
-
Hydrolysis under basic conditions produces ZnO nanoparticles for catalytic and optoelectronic uses.
Synthetic Utility in Materials Science
This compound serves as a precursor for:
-
Self-assembled monolayers (SAMs) : Long alkyl chains facilitate surface functionalization.
-
Zinc oxide thin films : Hydrolysis routes yield uniform coatings for solar cells.
Reaction Optimization Factors
Critical parameters influencing reaction outcomes include:
| Factor | Impact on Reactivity | Optimal Range |
|---|---|---|
| Solvent | THF > Ether > Hexane (polarity enhances kinetics) | THF |
| Temperature | 60–80°C for cross-coupling; RT for alkylation | 60–80°C / RT |
| Catalyst Loading | 1–5 mol% Pd for Negishi coupling | 2 mol% |
Note : Excess catalyst (>5 mol%) leads to side reactions like homocoupling .
Comparative Analysis with Other Organozinc Reagents
| Reagent | Reactivity with R–X | Stability | Typical Yield (%) |
|---|---|---|---|
| This compound | Moderate | Air-Sensitive | 75–92 |
| Diethylzinc | High | Pyrophoric | 80–95 |
| Benzylzinc Bromide | Low | Moderate | 60–75 |
Advantages :
Scientific Research Applications
Chemistry
Dodecylzinc(II) chloride is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Biology and Medicine
In biological research, organozinc compounds like this compound are studied for their potential use in drug delivery systems. Their ability to form stable complexes with various ligands makes them suitable for transporting therapeutic agents to specific targets in the body.
Industry
In industrial applications, this compound is used as a catalyst in polymerization reactions. It can also be used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism by which dodecylzinc(II) chloride exerts its effects involves the transfer of the dodecyl group to other molecules. This transfer is facilitated by the zinc center, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application, but generally, the zinc center coordinates with nucleophiles or electrophiles to facilitate the desired transformation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Parameters of Zinc(II) Complexes
Table 2: Solubility and Reactivity
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